molecular formula C8H9NO3 B186364 Ethyl 5-hydroxynicotinate CAS No. 59288-38-9

Ethyl 5-hydroxynicotinate

Cat. No. B186364
CAS RN: 59288-38-9
M. Wt: 167.16 g/mol
InChI Key: LFDNUOROKFFJLE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxynicotinate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known by the IUPAC name ethyl 5-hydroxynicotinate . The compound is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for Ethyl 5-hydroxynicotinate is 1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

Ethyl 5-hydroxynicotinate is a solid at ambient temperature . Its molecular weight is 167.16 . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

  • Electrophilic Reactions and Chemical Synthesis : Ethyl 5-hydroxynicotinate and its derivatives play a role in electrophilic reactions, particularly directed to specific positions in the compound. These reactions are crucial in the synthesis of various chemical compounds (Smirnov et al., 1976).

  • Catalysis and Biofuel Production : The compound is involved in catalytic processes for the production of biofuels and fine chemicals. For example, silica-supported sulfonic acid catalysts have been used for the conversion of fructose-based carbohydrates into biofuels, where Ethyl 5-hydroxynicotinate derivatives may be involved (Liu & Zhang, 2013).

  • Pharmaceutical Applications : Derivatives of Ethyl 5-hydroxynicotinate, such as Telotristat Ethyl, have been developed for treating conditions like carcinoid syndrome. This compound works by inhibiting tryptophan hydroxylase, thereby reducing serotonin production and alleviating symptoms associated with neuroendocrine tumors (Markham, 2017).

  • Organic Synthesis and Medicinal Chemistry : Ethyl 5-hydroxynicotinate derivatives are synthesized for various applications in organic chemistry and medicinal chemistry. This includes the creation of heterocyclic compounds and their derivatives, which are important in the development of new drugs and chemical agents (Markova et al., 1970).

  • Polymer Science : In the field of polymer science, derivatives of Ethyl 5-hydroxynicotinate are used in the functionalization of polymers. This is crucial for developing materials with specific physical and chemical properties (Aaltonen & Löfgren, 1997).

Safety And Hazards

Ethyl 5-hydroxynicotinate is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDNUOROKFFJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358682
Record name ethyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 5-hydroxynicotinate

CAS RN

59288-38-9
Record name ethyl 5-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-hydroxynicotinic acid (25 g, 0.1797 mol, Combi Blocks) in EtOH (500 mL) was added a catalytic amount of conc. H2SO4. The resulting reaction mixture was stirred for 12 h at 110° C. After completion of the reaction (monitored by TLC, 10% MeOH in CHCl3), EtOH was removed under reduced pressure and the reaction mixture was quenched with sat'd NaHCO3 solution (50 mL) and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound as a solid. 1H NMR (400 MHz, CDCl3) δ: 11.00 (br.s., 1H), 8.74 (s, 1H), 8.42 (d, J=2.1 Hz, 1H), 7.90 (t, J=3.9 Hz, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.43 (t, J=6.9 Hz, 3H). MS (ESI, positive ion) m/z: 168 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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